molecular formula C9H16ClN3 B2491427 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine CAS No. 1006480-96-1

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine

Cat. No. B2491427
CAS RN: 1006480-96-1
M. Wt: 201.7
InChI Key: OTYQGRZUYTXIOJ-UHFFFAOYSA-N
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Description

"3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine" is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms in adjacent positions. These compounds have attracted significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "this compound," involves strategic functionalization and cyclization reactions. A common approach includes the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Microwave-mediated reactions, solvent-free conditions, and one-pot synthesis methods have been employed to enhance the efficiency and yield of these syntheses (El-Essawy, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, showcasing the ring's planarity and the substitution pattern on the pyrazole nucleus. These structures often exhibit hydrogen bonding, π-π stacking interactions, and other non-covalent interactions that influence their stability and reactivity (Hayvalı, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including N-alkylation, acylation, and cyclocondensation, leading to a wide array of functionalized compounds. These reactions are facilitated by the pyrazole's nucleophilic nitrogen atoms and the presence of substituents that can act as leaving groups or electron-withdrawing groups to stabilize reaction intermediates (Roman, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents on the pyrazole ring can significantly affect these properties by altering the compound's polarity, intermolecular interactions, and crystal packing (Tamer, 2016).

Chemical Properties Analysis

The chemical properties of "this compound" and similar compounds include their reactivity towards electrophiles and nucleophiles, their stability under various conditions, and their ability to participate in coordination chemistry as ligands. These properties are crucial for their applications in organic synthesis, catalysis, and material science (Becerra, 2021).

Scientific Research Applications

Green Synthesis and Inhibition Studies

  • Compounds similar to 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine have been synthesized via environmentally friendly methods. These compounds, particularly the m-chloro derivative, have demonstrated potent inhibition of yeast α-glucosidase, an enzyme relevant in carbohydrate digestion and diabetes management (Chaudhry et al., 2017).

Catalysis in Polymerization

  • Pyrazolylamine ligands, including those with structures similar to the compound , have been used in nickel(II) catalyzed oligomerization and polymerization of ethylene. This research highlights the role of these compounds in industrial applications, particularly in the synthesis of polymers (Obuah et al., 2014).

Synthesis and Biological Activity

  • A series of 3,5-dimethyl-1H-pyrazole derivatives have been synthesized and shown to exhibit significant antibacterial activity. This underscores their potential use in developing new antibacterial agents (Al-Smaisim, 2012).

Density Functional Theory (DFT) Study

  • DFT studies have been performed on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole. These studies help in understanding their efficiency as corrosion inhibitors, which is crucial in materials science (Wang et al., 2006).

Cytotoxic Activity on Tumor Cell Lines

  • Certain tridentate bipyrazolic compounds have been evaluated for their cytotoxic properties in vitro on tumor cell lines. This research is significant for its implications in cancer therapy (Kodadi et al., 2007).

Synthesis in a Superbasic Medium

  • Flexible ligands including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine have been prepared in a superbasic medium, demonstrating a novel method for synthesizing such compounds (Potapov et al., 2007).

Insecticidal and Antibacterial Potential

  • Pyrazole-linked amines, similar to the compound , have been synthesized and evaluated for their insecticidal and antibacterial properties, highlighting their potential use in agricultural and pharmaceutical industries (Deohate et al., 2020).

Inhibitors of Blood Platelet Aggregation

  • Derivatives of 4-(1H-pyrazol-1-yl)-2-butylamine, closely related to the compound of interest, have shown inhibitory effects on platelet aggregation, which is significant for cardiovascular disease treatment (Ferroni et al., 1989).

properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3/c1-6(4-5-11)13-8(3)9(10)7(2)12-13/h6H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQGRZUYTXIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CCN)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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